Cas no 2034415-86-4 (2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide)
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenoxy)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
- 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
- 2034415-86-4
- F6524-5496
- 2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- AKOS026694654
-
- Inchi: 1S/C15H14ClN5O3/c1-23-15-7-6-12-18-19-13(21(12)20-15)8-17-14(22)9-24-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H,17,22)
- InChI Key: HQFRHRKCTSAIAH-UHFFFAOYSA-N
- SMILES: C(NCC1N2C(=NN=1)C=CC(OC)=N2)(=O)COC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 347.0785170g/mol
- Monoisotopic Mass: 347.0785170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 90.6Ų
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6524-5496-2μmol |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-5μmol |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-10μmol |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-20μmol |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-1mg |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-2mg |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-3mg |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-4mg |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-5mg |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5496-10mg |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide |
2034415-86-4 | 10mg |
$79.0 | 2023-09-08 |
2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide Related Literature
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
Comprehensive Overview of 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide (CAS No. 2034415-86-4)
The compound 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide (CAS No. 2034415-86-4) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, positions it as a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing demand for targeted therapies in modern medicine.
In recent years, the scientific community has focused on small-molecule drug discovery, with compounds like 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide playing a pivotal role. The integration of a chlorophenoxy moiety and a methoxy-triazolopyridazine scaffold enhances its binding affinity to biological targets. This aligns with current trends in precision medicine, where researchers seek compounds with high specificity and minimal off-target effects. The compound's CAS No. 2034415-86-4 is frequently searched in academic databases, reflecting its relevance in ongoing studies.
From a synthetic chemistry perspective, the preparation of 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves multi-step reactions, including amide coupling and heterocyclic ring formation. These methods are widely discussed in forums and publications, as they are critical for producing high-purity batches for research. The compound's solubility and stability under physiological conditions are also key areas of investigation, especially for drug formulation purposes.
Another hot topic linked to this compound is its potential role in cancer research. Given the rising global incidence of cancer, molecules with triazolopyridazine backbones are being explored for their ability to interfere with cell proliferation pathways. While CAS No. 2034415-86-4 is not yet widely commercialized, its structural analogs have shown promise in preclinical trials, driving further interest in its mechanism of action.
Environmental and green chemistry considerations are also relevant when discussing 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide. Researchers are increasingly mindful of sustainable synthesis routes and biodegradability profiles. This compound's chlorophenoxy component, for instance, necessitates careful evaluation to ensure compliance with environmental regulations, a concern frequently raised in pharmaceutical development circles.
In summary, 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide (CAS No. 2034415-86-4) represents a compelling subject for interdisciplinary research. Its applications span drug discovery, agrochemical innovation, and materials science, making it a versatile candidate for future breakthroughs. As scientific inquiries evolve, this compound is likely to remain at the forefront of discussions in medicinal chemistry and beyond.
2034415-86-4 (2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)